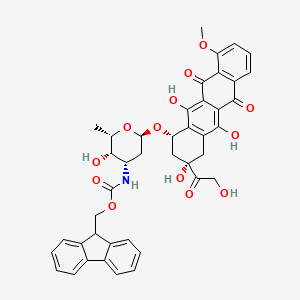
(9H-Fluoren-9-yl)methyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (9H-Fluoren-9-yl)methyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features multiple functional groups, including hydroxyl, methoxy, and carbamate groups, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:
Formation of the Fluorenyl Methyl Group: This step involves the alkylation of fluorene to introduce the (9H-Fluoren-9-yl)methyl group.
Construction of the Tetrahydropyran Ring: This can be achieved through cyclization reactions, often using acid or base catalysis.
Attachment of the Tetracenyl Group: This step involves the coupling of the tetracenyl moiety to the tetrahydropyran ring, which may require the use of coupling reagents such as EDCI or DCC.
Introduction of Hydroxyl and Methoxy Groups: These functional groups are typically introduced through selective oxidation and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups present in the tetracenyl moiety can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) and LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural complexity and functional diversity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the materials science industry, this compound could be used in the development of new materials with unique properties, such as polymers or nanomaterials.
作用機序
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in a biological context, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of multiple hydroxyl and methoxy groups suggests potential interactions with hydrogen bonding sites on proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- (9H-Fluoren-9-yl)methyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate
- This compound
Uniqueness
This compound is unique due to its complex structure, which includes multiple functional groups and a tetracenyl moiety
Conclusion
The compound This compound is a versatile and complex molecule with significant potential in various scientific and industrial fields. Its unique structure and diverse functional groups make it a valuable compound for research and development.
特性
分子式 |
C42H39NO13 |
|---|---|
分子量 |
765.8 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C42H39NO13/c1-19-36(46)27(43-41(51)54-18-26-22-10-5-3-8-20(22)21-9-4-6-11-23(21)26)14-31(55-19)56-29-16-42(52,30(45)17-44)15-25-33(29)40(50)35-34(38(25)48)37(47)24-12-7-13-28(53-2)32(24)39(35)49/h3-13,19,26-27,29,31,36,44,46,48,50,52H,14-18H2,1-2H3,(H,43,51)/t19-,27-,29-,31-,36+,42-/m0/s1 |
InChIキー |
RDYXRPGVNWOQLW-ZJZRNQTCSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















